![molecular formula C15H19N3O3S B4064420 4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)
4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile
Overview
Description
4-(Methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is also known as MMOTN and is a member of the nicotinonitrile class of compounds.
Scientific Research Applications
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2003) focuses on the synthesis of compounds from nicotinonitrile derivatives, including those with structural similarities to the specified compound, for antiprotozoal activity. This study provides insights into the potential pharmaceutical applications of these compounds in treating diseases caused by protozoa, such as Trypanosoma and Plasmodium species, showcasing their importance in developing new therapeutic agents (Ismail et al., 2003).
Chemical Modifications and Material Science
Guichard et al. (1998) detail the synthesis and characterization of polymers modified with methoxy and other functional groups. This research highlights the relevance of such compounds in material science, particularly in the modification of polymers to achieve desired physical and chemical properties. The study's findings can contribute to advancements in materials engineering and design, offering new functionalities for various applications (Guichard et al., 1998).
Antimicrobial Activity
The synthesis and evaluation of nicotinonitrile derivatives for their antimicrobial properties were explored by Guna et al. (2015). This study underscores the potential of these compounds in developing new antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance. The research suggests that modifying the nicotinonitrile core can lead to compounds with significant activity against various bacterial and fungal pathogens (Guna et al., 2015).
Organocatalysis and Green Chemistry
Zolfigol et al. (2013) present a method for synthesizing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This approach exemplifies the use of nicotinonitrile derivatives in green chemistry, promoting more environmentally friendly and sustainable chemical reactions. The study demonstrates the versatility of these compounds in catalysis, contributing to the development of more efficient and eco-friendly synthetic methods (Zolfigol et al., 2013).
properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-7-12(9-20-2)13(8-16)15(17-11)22-10-14(19)18-3-5-21-6-4-18/h7H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIJPLXFMXIET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)N2CCOCC2)C#N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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